Cloroperone
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Overview
Description
Cloroperone is a chemical compound known for its anxiolytic activity, which means it can help reduce anxiety. It is used primarily in the study of neurological disorders . The molecular formula of this compound is C22H23ClFNO2, and it has a molecular weight of 387.88 g/mol .
Preparation Methods
The synthesis of Cloroperone involves several steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reactions. The compound is often prepared in a laboratory setting for research purposes .
Chemical Reactions Analysis
Cloroperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cloroperone has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly its anxiolytic properties.
Medicine: Investigated for potential therapeutic uses in treating anxiety and other neurological disorders.
Industry: Used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of Cloroperone involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, which are chemicals that transmit signals in the brain. By affecting these neurotransmitters, this compound can reduce anxiety and produce a calming effect .
Comparison with Similar Compounds
Cloroperone is unique in its specific anxiolytic activity. Similar compounds include other anxiolytic agents such as diazepam and lorazepam. this compound’s specific molecular structure and mechanism of action differentiate it from these other compounds. The list of similar compounds includes:
- Diazepam
- Lorazepam
- Alprazolam
- Clonazepam
Each of these compounds has its own unique properties and uses, but this compound stands out for its specific application in neurological research .
Properties
CAS No. |
61764-61-2 |
---|---|
Molecular Formula |
C22H23ClFNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23ClFNO2/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16/h3-10,18H,1-2,11-15H2 |
InChI Key |
OCXLBOACUPDBRL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
Key on ui other cas no. |
61764-61-2 |
Related CAS |
55695-56-2 (hydrochloride) |
Synonyms |
4-(4-(4-chlorobenzoyl)piperidinyl)-1-(4-fluorophenyl)-1-butanone 4-(4-(p-chlorobenzoyl)piperidino)-4'-fluorobutyrophenone AHR 6134 cloroperone cloroperone hydrochloride oxalate of cloroperone RMI 9901 |
Origin of Product |
United States |
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